![molecular formula C25H21BrN4O3 B11117115 4-Bromo-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11117115.png)
4-Bromo-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated benzamide structure linked to an indole derivative through a hydrazinecarbonyl bridge, making it a unique molecule for study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.
Bromination: The benzamide moiety is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to introduce the bromine atom at the desired position.
Coupling Reaction: The indole derivative is then coupled with the brominated benzamide through a hydrazinecarbonyl linkage. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the hydrazinecarbonyl bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated synthesis platforms for the coupling reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the benzamide can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or under acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbonyl compounds (alcohols).
Substitution: Substituted benzamides with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical reactivity.
Mechanism of Action
The mechanism of action of 4-Bromo-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The indole moiety could engage in π-π stacking interactions, while the brominated benzamide could form hydrogen bonds or hydrophobic interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methylbenzamide: A simpler analog lacking the indole and hydrazinecarbonyl moieties.
N-Phenylbenzamide: Similar benzamide structure but without the bromine and indole groups.
Indole-3-carboxaldehyde: Contains the indole core but lacks the benzamide and bromine functionalities.
Uniqueness
4-Bromo-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of a brominated benzamide with an indole derivative linked through a hydrazinecarbonyl bridge. This structure provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C25H21BrN4O3 |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
4-bromo-N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C25H21BrN4O3/c26-19-12-10-18(11-13-19)24(32)27-16-22(31)28-29-23-20-8-4-5-9-21(20)30(25(23)33)15-14-17-6-2-1-3-7-17/h1-13,33H,14-16H2,(H,27,32) |
InChI Key |
SYXITYGFAWZBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


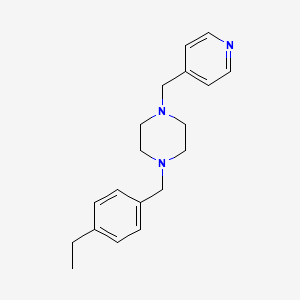
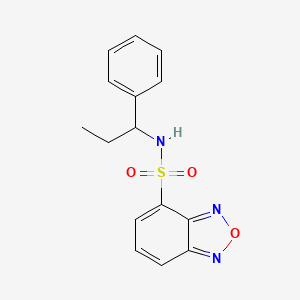
![ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate](/img/structure/B11117050.png)
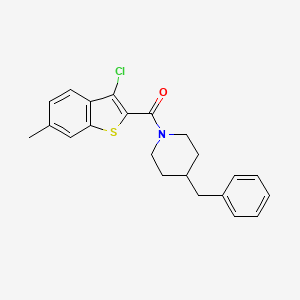
![4-Fluoro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11117068.png)
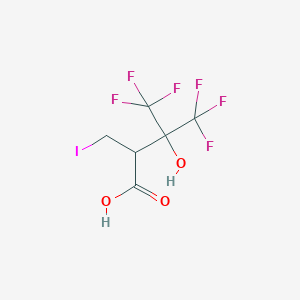
![3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11117080.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11117090.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)nicotinamide](/img/structure/B11117091.png)
![2-cyclopropyl-1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B11117096.png)
![4-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11117102.png)
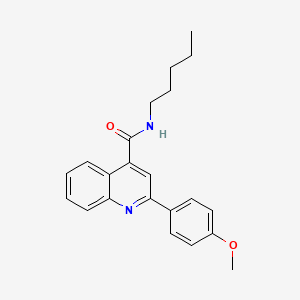
![(4-Methylpiperidin-1-yl){2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}methanone](/img/structure/B11117114.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11117123.png)
